5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with two oxygen atoms and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] cross-cycloaddition (IMCC) reaction, which efficiently constructs the bicyclic core . The reaction conditions often include the use of a gold catalyst and specific temperature and pressure settings to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups, such as converting a carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its structural properties are explored for creating novel materials with unique physical and chemical characteristics.
Mechanism of Action
The mechanism of action of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom, known for its applications in drug discovery.
Uniqueness
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of a bromine atom and a bicyclic structure with two oxygen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
185414-35-1 |
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Molecular Formula |
C16H29BrO2 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
5-(5-bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H29BrO2/c1-2-3-5-9-14-15-10-8-12-16(18-14,19-15)11-6-4-7-13-17/h14-15H,2-13H2,1H3 |
InChI Key |
YNZSTDAFGWMTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2CCCC(O2)(O1)CCCCCBr |
Origin of Product |
United States |
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